Disodium octaborate tetrahydrate

Description

Properties

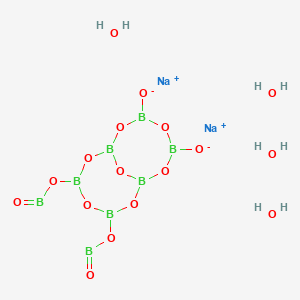

IUPAC Name |

disodium;(9,11-dioxido-5-oxoboranyloxy-2,4,6,8,10,12,13-heptaoxa-1,3,5,7,9,11-hexaborabicyclo[5.5.1]tridecan-3-yl)oxy-oxoborane;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B8O13.2Na.4H2O/c9-1-13-5-18-6(14-2-10)20-8-17-4(12)15-3(11)16-7(19-5)21-8;;;;;;/h;;;4*1H2/q-2;2*+1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMZIKMKSGCBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)OB1OB2OB(OB(OB(O2)OB(O1)OB=O)[O-])[O-].O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B8H8Na2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12008-41-2 (Parent) | |

| Record name | Boron sodium oxide tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012280034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1034391 | |

| Record name | Disodium octaborate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Reference #1] White odorless powder; [U.S. Borax MSDS] | |

| Record name | Boron sodium oxide, tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12280-03-4 | |

| Record name | Boron sodium oxide tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012280034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium octaborate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron sodium oxide (B8Na2O13), tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Disodium Octaborate Tetrahydrate from Boric Acid and Borax

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) octaborate tetrahydrate (Na₂B₈O₁₃·4H₂O), a significant boron compound, finds extensive applications across various industries, including agriculture as a fertilizer and pesticide, and in manufacturing as a flame retardant and wood preservative.[1][2][3][4] Its synthesis from readily available precursors like boric acid and borax (B76245) is a subject of considerable interest for process optimization and quality control. This technical guide provides an in-depth overview of the synthesis of disodium octaborate tetrahydrate, focusing on the reaction between boric acid and borax.

Reaction Stoichiometry and Conditions

The synthesis of this compound from boric acid (H₃BO₃) and borax (sodium tetraborate, available in decahydrate (B1171855), pentahydrate, or anhydrous forms) is a polymerization reaction that can be carried out under various conditions.[5][6] The reaction generally involves heating a mixture of the reactants in the presence of water.[5][6]

The overall chemical equation for the reaction using borax decahydrate is:

2 Na₂B₄O₇·10H₂O + 6 H₃BO₃ → 3 Na₂B₈O₁₃·4H₂O + 25 H₂O

Alternative sodium sources such as sodium hydroxide, sodium carbonate, or sodium bicarbonate can also be used in conjunction with boric acid.[5][6] The choice of reactants and their ratios, along with reaction temperature and time, significantly influences the product purity and yield.

Experimental Protocols

Several methodologies for the synthesis of this compound have been documented, primarily in patent literature. These methods emphasize control over reaction parameters to achieve a high-purity product. Below are detailed experimental protocols derived from these sources.

Method 1: Synthesis from Boric Acid and Borax Decahydrate

This method utilizes a straightforward reaction between boric acid and borax decahydrate in an aqueous medium.

Materials:

-

Boric Acid (H₃BO₃)

-

Borax Decahydrate (Na₂B₄O₇·10H₂O)

-

Activated Carbon (optional, for impurity removal)

-

Hydrogen Peroxide (30% solution, optional, for impurity removal)

-

Deionized Water

Procedure:

-

In a suitable reactor, combine 500g of boric acid, 760g of borax decahydrate, 50g of activated carbon, 30g of 30% hydrogen peroxide, and 450g of water.[7]

-

Heat the reactor to 70°C while stirring continuously.[7]

-

Maintain the temperature and continue stirring for 2 hours.[7]

-

After the reaction is complete, filter the hot solution to remove any insoluble impurities.[7]

-

Dry the filtrate at 180°C to obtain this compound as a powder.[7]

Method 2: Synthesis using Boric Acid and Borax Pentahydrate

This protocol adjusts the reactant ratios for use with borax pentahydrate.

Materials:

-

Boric Acid (H₃BO₃)

-

Borax Pentahydrate (Na₂B₄O₇·5H₂O)

-

Deionized Water

Procedure:

-

Mix 30-35 parts by weight of boric acid with 35-40 parts by weight of borax pentahydrate.[8]

-

Add 10-15 parts by weight of water to the mixture.[8]

-

Heat the mixture to a temperature range of 110-130°C to dissolve the reactants.[8]

-

Maintain this temperature for a reaction time of 40-60 minutes under constant stirring.[8]

-

Separate the resulting solid product from the water.[8]

-

The solid particles are then dried and processed to a fine powder (e.g., 300 mesh).[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various synthesis methods described in the literature.

| Reactant | Method 1: Borax Decahydrate | Method 2: Borax Pentahydrate | Method 3: Anhydrous Borax | Method 4: Sodium Hydroxide |

| Boric Acid (mass ratio) | 1 | 1 | 1 | 1 |

| Borax Decahydrate (mass ratio) | 1.2 - 2.0[6][9] | - | - | - |

| Borax Pentahydrate (mass ratio) | - | 1.0 - 1.5[6][9] | - | - |

| Anhydrous Borax (mass ratio) | - | - | 0.8 - 1.3[6][9] | - |

| Sodium Hydroxide (mass ratio) | - | - | - | 0.08 - 0.20[6][9] |

| Reaction Parameter | Value | Reference |

| Temperature Range | 60 - 120 °C | [5][10] |

| Reaction Time | 0.5 - 2 hours | [5][10] |

| Drying Temperature | 90 - 200 °C | [5][10] |

Process Visualization

The general workflow for the synthesis of this compound can be visualized as a series of sequential steps.

Caption: General workflow for the synthesis of this compound.

The logical relationship between the reactants and the final product can be represented in a reaction pathway diagram.

Caption: Reaction pathway for this compound synthesis.

Conclusion

The synthesis of this compound from boric acid and borax is a well-established process. The selection of specific borax hydrate, reactant ratios, and careful control of temperature and reaction time are critical for achieving high yields and purity. The provided protocols and data offer a solid foundation for researchers and professionals to develop and optimize their synthesis processes for this versatile boron compound. Further research may focus on solvent-free methods or continuous flow processes to enhance the efficiency and sustainability of production.

References

- 1. Disodium octaborate - Wikipedia [en.wikipedia.org]

- 2. santos.com [santos.com]

- 3. ases.in [ases.in]

- 4. What is this compound - Chemical Supplier Unilong [unilongindustry.com]

- 5. CN104477930A - Method for synthesis of this compound by using one-step boric acid - Google Patents [patents.google.com]

- 6. CN103979568A - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. Method for synthesis of this compound by using one-step boric acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN103539143A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. CN108238609B - Preparation method of sodium octaborate tetrahydrate - Google Patents [patents.google.com]

- 10. orthoborate.com [orthoborate.com]

One-Step Boric Acid Method for Disodium Octaborate Tetrahydrate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) octaborate tetrahydrate (Na₂B₈O₁₃·4H₂O), a significant boron compound, finds extensive applications ranging from agriculture to pest control.[1] This technical guide details a robust one-step synthesis method starting from boric acid, offering a streamlined and efficient route to this valuable chemical. The process is characterized by its simplicity, ease of control, and the ability to produce a high-purity product with low levels of metal ion impurities.[2][3][4]

Core Synthesis Principle

The one-step method involves the reaction of boric acid with a sodium-containing chemical in an aqueous medium.[1][2][3] The reaction is typically carried out at elevated temperatures with continuous stirring to ensure homogeneity and complete conversion.[2][3] An impurity removal agent is often incorporated to eliminate contaminants, particularly metal ions that may be present in the boric acid raw material.[1][2] The final product is obtained after filtration to remove any insoluble materials, followed by drying of the filtrate.[2][3]

Experimental Protocols

The following section outlines detailed methodologies for the synthesis of disodium octaborate tetrahydrate based on established protocols.[2][3] Three exemplary protocols are provided, utilizing different sodium sources.

General Apparatus:

-

Jacketed glass reactor with overhead stirrer and temperature control

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Buchner funnel with vacuum flask)

-

Drying oven

-

Pulverizer/grinder

Protocol 1: Using Borax (B76245) Decahydrate as the Sodium Source

-

Reactant Charging: To a 2-liter reactor, add 500g of one-step boric acid, 760g of borax decahydrate, 50g of activated carbon, 30g of 30% hydrogen peroxide, and 450g of water.[2][3]

-

Reaction: Initiate stirring and heat the reactor to 70°C. Maintain this temperature under constant stirring for 2 hours.[2][3]

-

Filtration: After the reaction period, filter the hot mixture to separate the product solution from the activated carbon and any other insoluble impurities.[2][3]

-

Drying and Finishing: Dry the filtrate at 180°C. The resulting solid is then pulverized to obtain this compound powder.[2][3] The final product is expected to have metal ion impurity levels (e.g., iron, aluminum) below 10 ppm.[2]

Protocol 2: Using Anhydrous Sodium Carbonate as the Sodium Source

-

Reactant Charging: In a 2-liter reactor, combine 1000g of one-step boric acid, 210g of anhydrous sodium carbonate, 30g of activated carbon, 15g of ammonium (B1175870) carbonate, and 600g of water.[2][3]

-

Reaction: Begin stirring and heat the mixture to 105°C. Hold the reaction at this temperature with continuous stirring for 1 hour.[2][3]

-

Filtration: Following the reaction, filter the product mixture.[2][3]

-

Drying and Finishing: The filtrate is dried at 140°C and then powdered to yield this compound.[2][3] The product is anticipated to contain less than 10 ppm of metal ion impurities like iron and aluminum.[2]

Protocol 3: Using Sodium Bicarbonate as the Sodium Source

-

Reactant Charging: Add 1000g of one-step boric acid, 252g of sodium bicarbonate, 78g of sodium percarbonate, 20g of activated carbon, and 400g of water to a 2-liter reactor.[2][3]

-

Reaction: Start the stirrer and heat the reactor contents to 90°C. Maintain these conditions for 0.5 hours.[2][3]

-

Filtration: After the reaction is complete, filter the mixture.[2][3]

-

Drying and Finishing: Evaporate the filtrate to dryness at 100°C and then pulverize the solid to obtain the final this compound product.[2][3] The metal ion impurity content (e.g., iron, aluminum) in the product is expected to be below 10 ppm.[2]

Data Presentation

The following tables summarize the quantitative data from the experimental protocols, allowing for easy comparison of the different approaches.

Table 1: Reactant Quantities

| Reactant | Protocol 1 | Protocol 2 | Protocol 3 |

| One-Step Boric Acid | 500g | 1000g | 1000g |

| Sodium Source | 760g (Borax Decahydrate) | 210g (Anhydrous Sodium Carbonate) | 252g (Sodium Bicarbonate) |

| Water | 450g | 600g | 400g |

| Impurity Removal Agents | |||

| Activated Carbon | 50g | 30g | 20g |

| Hydrogen Peroxide (30%) | 30g | - | - |

| Ammonium Carbonate | - | 15g | - |

| Sodium Percarbonate | - | - | 78g |

Table 2: Reaction and Processing Parameters

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Reaction Temperature | 70°C | 105°C | 90°C |

| Reaction Time | 2 hours | 1 hour | 0.5 hours |

| Drying Temperature | 180°C | 140°C | 100°C |

| Final Product Purity | < 10 ppm metal ion impurities | < 10 ppm metal ion impurities | < 10 ppm metal ion impurities |

Experimental Workflow Diagram

The logical flow of the one-step synthesis of this compound is depicted in the following diagram.

References

- 1. orthoborate.com [orthoborate.com]

- 2. Method for synthesis of this compound by using one-step boric acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN104477930A - Method for synthesis of this compound by using one-step boric acid - Google Patents [patents.google.com]

- 4. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to the Crystal Structure and Molecular Formula of Disodium Octaborate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) octaborate tetrahydrate is a significant boron compound with a wide range of industrial and commercial applications, including as a flame retardant, wood preservative, and insecticide.[1] Its chemical and physical properties are intrinsically linked to its molecular formula and crystal structure. This technical guide provides a comprehensive overview of the known structural and chemical information for disodium octaborate tetrahydrate, compiled from various scientific sources.

Molecular Formula and Nomenclature

The molecular formula for this compound is consistently reported as Na₂B₈O₁₃·4H₂O .[1][2][3][4][5] This formula indicates that each formula unit of the compound contains two sodium ions, an octaborate anion, and four molecules of water of hydration.

Alternative representations of the molecular formula include B₈H₈Na₂O₁₇ and Na₂O·4B₂O₃·4H₂O .[6][7] These different representations highlight the elemental composition and the oxide constituents, respectively. The compound is also known by several synonyms, including Polybor, Tim-Bor, and Solubor.[6][8]

Table 1: Molecular and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | Na₂B₈O₁₃·4H₂O | [1][3][4][5] |

| Alternate Formula | B₈H₈Na₂O₁₇ | [6][7] |

| Molecular Weight | 412.52 g/mol | [6][7] |

| CAS Number | 12280-03-4 | [4] |

Crystal Structure

A definitive, publicly available single-crystal X-ray diffraction study determining the precise crystal structure of This compound could not be identified in comprehensive searches of crystallographic databases (including the Cambridge Structural Database and the Inorganic Crystal Structure Database) and the broader scientific literature. While the synthesis of this compound is well-documented, and characterization is often performed using powder X-ray diffraction (PXRD), the detailed atomic coordinates, unit cell parameters, and space group for the tetrahydrate form have not been published.

However, the crystal structures of the anhydrous forms of disodium octaborate, α-Na₂B₈O₁₃ and β-Na₂B₈O₁₃, have been determined. This information provides valuable insight into the complex borate (B1201080) anion that is also present in the hydrated form.

Anhydrous Disodium Octaborate (α-Na₂B₈O₁₃ and β-Na₂B₈O₁₃)

The anhydrous salt, disodium octaborate, exists in at least two crystalline forms, α and β.[1]

-

α-Disodium Octaborate: This form possesses a monoclinic crystal structure with the space group P2₁/a.[1]

-

β-Disodium Octaborate: The β form also has a monoclinic crystal structure, but with the space group P2₁/c.[1] The structure is characterized by two independent, infinite, and interleaved boron-oxygen networks. The fundamental building block of the complex borate anion, [B₈O₁₃]²⁻, consists of six BO₃ triangles and two BO₄ tetrahedra.[1]

Table 2: Crystallographic Data for Anhydrous Disodium Octaborate (β-form)

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Unit Cell Dimensions | a = 1173.1 pm | [1] |

| b = 788.0 pm | [1] | |

| c = 1041.0 pm | [1] | |

| β = 99.883° | [1] | |

| Formula Units per Unit Cell (Z) | 4 | [1] |

The structural relationship between the anhydrous and tetrahydrate forms can be visualized as the incorporation of water molecules into the crystal lattice, which likely influences the packing of the sodium ions and the complex octaborate anions.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of boric acid with a sodium-containing compound in an aqueous solution.

One common laboratory-scale synthesis involves the following steps:

-

Reactant Mixture: Boric acid (H₃BO₃) and borax (B76245) decahydrate (B1171855) (Na₂B₄O₇·10H₂O) are mixed in a specific molar ratio in water.[9] Alternatively, boric acid can be reacted with sodium hydroxide (B78521) or sodium carbonate.[9][10]

-

Heating and Dissolution: The mixture is heated and stirred to facilitate the dissolution of the reactants and promote the formation of the octaborate anion. Temperatures can range from 60 to 120 °C.[9]

-

Filtration: The hot solution is filtered to remove any insoluble impurities.

-

Crystallization: The filtrate is then cooled to induce crystallization of this compound.

-

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold water, and then dried.[9]

Characterization by Powder X-Ray Diffraction (PXRD)

While a full single-crystal structure determination is not available, PXRD is a standard technique used to confirm the phase purity of synthesized this compound.

A general experimental protocol for PXRD analysis would involve:

-

Sample Preparation: A finely ground powder of the synthesized this compound is packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation) in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to a standard reference pattern for this compound if available, or used to assess the crystallinity and phase composition of the sample.

Conclusion

This compound is a well-defined chemical entity with the molecular formula Na₂B₈O₁₃·4H₂O. While its synthesis and general properties are well-established, a detailed crystal structure determined by single-crystal X-ray diffraction remains to be published in the public domain. The known crystal structures of its anhydrous forms provide some insight into the complex octaborate anion. Further research involving single-crystal growth and X-ray diffraction analysis is necessary to fully elucidate the three-dimensional atomic arrangement of the tetrahydrate form, which would provide a deeper understanding of its structure-property relationships.

References

- 1. Disodium octaborate - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound - Affordable Price, Industrial Grade [geetchem.com]

- 4. This compound [digitalfire.com]

- 5. santos.com [santos.com]

- 6. 12280-03-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | B8H8Na2O17 | CID 90478478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Method for synthesis of this compound by using one-step boric acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103979568A - Synthesis method of this compound - Google Patents [patents.google.com]

Spectroscopic and Thermal Characterization of Disodium Octaborate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) octaborate tetrahydrate (Na₂B₈O₁₃ · 4H₂O), often abbreviated as DOT, is a hydrated sodium borate (B1201080) salt with a complex polymeric borate anion structure. It finds widespread application as an insecticide, fungicide, and flame retardant. In the pharmaceutical and drug development sectors, boron-containing compounds are of increasing interest due to their unique chemical properties and potential therapeutic applications. A thorough understanding of the structural and physicochemical properties of such compounds is paramount for their effective and safe utilization. This technical guide provides an in-depth overview of the spectroscopic and thermal characterization of disodium octaborate tetrahydrate, presenting key data in a structured format and detailing the experimental protocols for each analytical technique.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding within this compound. The primary methods employed are Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. In this compound, the FTIR spectrum is dominated by absorptions arising from the vibrations of the borate network and the associated water molecules.

Table 1: Summary of FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching vibrations of water of hydration |

| ~1640 | H-O-H bending vibrations of water of hydration |

| 1300 - 1500 | Asymmetric stretching of B-O bonds in trigonal BO₃ units[1] |

| 900 - 1100 | Asymmetric stretching of B-O bonds in tetrahedral BO₄ units[1] |

| 700 - 800 | B-O-B bending vibrations[1] |

Raman Spectroscopy

Raman spectroscopy, a complementary technique to FTIR, also investigates vibrational modes. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds.

Table 2: Summary of Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Assignment |

| ~3400 | O-H stretching vibrations of water of hydration |

| ~880 | Symmetric stretching of B-O bonds in borate rings[2] |

| ~750 | B-O-B bending vibrations |

| ~620 | Bending modes of trigonal and tetrahedral boron[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ¹¹B NMR spectroscopy is a powerful tool for investigating the local environment of boron atoms in borate compounds. It can readily distinguish between three-coordinate (trigonal, BO₃) and four-coordinate (tetrahedral, BO₄) boron atoms based on their distinct chemical shifts.

Table 3: Summary of ¹¹B NMR Spectral Data for this compound

| Chemical Shift (ppm) | Boron Coordination |

| 1 to 5 | Tetrahedral (BO₄)[4] |

| 12 to 18 | Trigonal (BO₃)[5] |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability and dehydration process of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a temperature change. For hydrated salts like DOT, these techniques reveal the temperatures at which water molecules are lost. The dehydration of hydrated borates typically occurs in multiple steps.

Table 4: Summary of Thermal Analysis Data for a Typical Hydrated Sodium Borate

| Temperature Range (°C) | Mass Loss (%) | DSC Event | Assignment |

| 50 - 150 | Variable | Endothermic | Loss of weakly bound water molecules[6] |

| 150 - 300 | Variable | Endothermic | Loss of more strongly bound water of hydration[6] |

| > 300 | - | Endothermic/Exothermic | Decomposition of the anhydrous borate structure |

Note: Specific temperature ranges and mass loss percentages for this compound may vary depending on experimental conditions such as heating rate.

X-ray Diffraction (XRD)

Powder X-ray diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its crystal structure. The anhydrous form of disodium octaborate exists in two crystalline forms, α and β, both with monoclinic crystal structures.[7] The XRD pattern of the tetrahydrate will show a unique set of diffraction peaks corresponding to its specific crystal lattice.

Table 5: Key Crystallographic Data for Anhydrous Disodium Octaborate

| Parameter | α-form | β-form |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/c |

| a (pm) | 650.7 | 1173.1 |

| b (pm) | 1779 | 788.0 |

| c (pm) | 837.7 | 1041.0 |

| β (°) | 96.6 | 99.883 |

| Z | 4 | 4 |

Data for the anhydrous form.[7]

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible data. The following sections outline the standard experimental protocols for the characterization techniques discussed.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The solid sample of this compound is finely ground to a particle size of less than 2 µm using an agate mortar and pestle. Approximately 1-2 mg of the ground sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample compartment is first collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is baseline-corrected and the positions of the absorption bands are determined.

Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline powder of this compound is placed on a microscope slide or in a capillary tube.

-

Data Acquisition: The sample is placed under the microscope objective of a Raman spectrometer. A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and passed through a filter to remove the Rayleigh scattering. The Raman spectrum is recorded by a CCD detector.

-

Data Analysis: The positions and relative intensities of the Raman bands are analyzed.

Solid-State ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The powdered sample of this compound is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).

-

Data Acquisition: The rotor is placed in the NMR probe and spun at a high speed (magic-angle spinning, MAS) to average out anisotropic interactions. A solid-state NMR spectrometer is used to acquire the ¹¹B spectrum. A standard pulse sequence for quadrupolar nuclei is employed.

-

Data Analysis: The chemical shifts of the signals are referenced to a standard (e.g., BF₃·OEt₂). The relative areas of the peaks corresponding to BO₃ and BO₄ units are determined by deconvolution of the spectrum.

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.

-

Data Acquisition: The crucible is placed in the TGA-DSC instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample and the heat flow are continuously recorded as a function of temperature.

-

Data Analysis: The TGA curve is analyzed to determine the temperatures of mass loss and the percentage of mass lost at each step. The DSC curve is analyzed to identify the temperatures of endothermic and exothermic events.

Powder X-ray Diffraction (XRD)

-

Sample Preparation: The this compound powder is gently packed into a sample holder to ensure a flat and level surface.

-

Data Acquisition: The sample holder is placed in the powder diffractometer. The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation) at various angles (2θ). The intensity of the diffracted X-rays is measured by a detector.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to determine the positions and intensities of the diffraction peaks. These are then compared to databases to identify the crystalline phase or can be used for crystal structure determination.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic and thermal characterization of a solid compound like this compound.

Caption: Experimental workflow for the characterization of this compound.

Structural Relationship

The following diagram illustrates the relationship between the boron coordination states and the spectroscopic techniques used to identify them.

Caption: Analysis of boron coordination states using spectroscopic techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. Inline analysis of borate and sulfate solutions with Raman spectroscopy | Metrohm [metrohm.com]

- 3. Raman spectroscopy of the borate mineral ameghinite NaB3O3(OH)4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. smrl.stanford.edu [smrl.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. Disodium octaborate - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Disodium Octaborate Tetrahydrate Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) octaborate tetrahydrate (Na₂B₈O₁₃·4H₂O) is a versatile inorganic borate (B1201080) salt with a wide range of industrial applications, including as a wood preservative, insecticide, fungicide, and flame retardant.[1][2] Its utility stems from its unique physical and chemical characteristics. This technical guide provides an in-depth analysis of these properties, offering quantitative data, detailed experimental protocols for their determination, and a visualization of a key biochemical pathway influenced by borates. This information is intended to support researchers, scientists, and professionals in the field of drug development in understanding the fundamental characteristics of this compound.

Physical Properties

Disodium octaborate tetrahydrate is a white, odorless, crystalline powder.[3][4] It is stable under normal ambient conditions and is not flammable, combustible, or explosive.[5][6] The key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | Na₂B₈O₁₃·4H₂O | [7][8] |

| Molecular Weight | 412.52 g/mol | [8][9] |

| Appearance | White, odorless, crystalline powder | [3][10] |

| Density | 1.874 g/cm³ (or 1874 kg/m ³) at 20-22°C | [10] |

| Melting Point | 815 °C (decomposes, loses water at >100°C) | [5][11] |

| Vapor Pressure | 9.9 x 10⁻¹⁷ Pa at 25°C | [10] |

| Partition Coefficient (log Kow) | Not applicable (inorganic substance) | [10] |

Chemical Properties

This compound is a salt that exhibits characteristic chemical behaviors, particularly in aqueous solutions. Its solubility and pH are key parameters for many of its applications.

| Property | Value | Reference(s) |

| Solubility in Water | 9.7% w/w (97 g/L) at 20°C21.9% w/w (219 g/L) at 30°C22.365% w/w (223.65 g/L) at 20°C27.4% w/w (274 g/L) at 40°C34.3% w/w (343 g/L) at 50°C42.1% w/w (421 g/L) at 60°C | [7][10][11][12] |

| pH of Aqueous Solution | 8.3 (3% w/w solution)7.6 (10% w/w solution) | [5][7] |

| Dissociation Constant (pKa) | 8.94 at 20°C | [10] |

| Stability | Stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[5][11] | |

| Reactivity | Reacts with strong reducing agents (e.g., metal hydrides, alkali metals) to generate hydrogen gas, which can be an explosion hazard.[11] Incompatible with strong acids.[5] | |

| Decomposition | When heated above 100°C, it loses its water of hydration. Hazardous decomposition products are not expected under normal conditions of use and storage.[11] |

Experimental Protocols

The determination of the physical and chemical properties of this compound powder should be conducted using standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on internationally recognized guidelines.

Determination of Water Solubility

The water solubility of this compound can be determined using the Flask Method as described in OECD Guideline 105 .[13] This method is suitable for substances with a solubility of 10⁻² g/L or higher.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath

-

Shaker or stirrer

-

Centrifuge (if necessary for phase separation)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus

-

Suitable analytical instrument (e.g., ICP-AES for boron analysis)

Procedure:

-

Add an excess amount of this compound powder to a known volume of deionized water in a flask.

-

Agitate the mixture in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (preliminary tests should establish this time, typically 24-48 hours).

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Separate the aqueous phase from the solid phase by centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the sample.

-

Analyze the concentration of boron in the clear aqueous phase using a validated analytical method.

-

Calculate the solubility in g/L.

Determination of pH

The pH of an aqueous solution of this compound is determined using a pH meter and a glass electrode, following the procedures outlined in OECD Guideline 122 or ASTM E70 .[10][14]

Principle: The pH is a measure of the hydrogen ion activity in a solution. A pH meter with a glass electrode measures the potential difference between the glass electrode and a reference electrode, which is proportional to the pH of the solution.

Apparatus:

-

pH meter with a resolution of at least 0.1 pH units

-

Glass combination electrode

-

Magnetic stirrer and stir bars

-

Beakers

-

Standard buffer solutions for calibration (e.g., pH 4.0, 7.0, and 10.0)

Procedure:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.

-

Prepare the desired concentration of the this compound solution (e.g., 3% and 10% w/w) by dissolving the powder in deionized water.

-

Maintain the solution at a constant temperature (e.g., 20°C).

-

Immerse the calibrated electrode and a temperature probe into the gently stirring solution.

-

Allow the reading to stabilize before recording the pH value.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method as described in OECD Guideline 102 .[11][15]

Principle: A small amount of the powdered substance is heated in a capillary tube, and the temperature at which the substance transitions from a solid to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., liquid bath or metal block)

-

Capillary tubes sealed at one end

-

Thermometer with appropriate range and accuracy

Procedure:

-

Ensure the this compound powder is dry and finely powdered.

-

Introduce a small amount of the powder into a capillary tube to a height of a few millimeters.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a controlled rate. Near the expected melting point, reduce the heating rate to allow for accurate observation.

-

Record the temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears. This range is the melting range. For a pure substance, this range should be narrow. It is important to note that this compound will lose its water of hydration before melting.

Determination of Density

The density of the solid powder can be determined using an air comparison pycnometer as described in OECD Guideline 109 .[16]

Principle: This method determines the volume of a known mass of the solid by measuring the pressure change when a known volume of gas is introduced into a chamber containing the sample. The density is then calculated from the mass and the measured volume.

Apparatus:

-

Air comparison pycnometer

-

Analytical balance

Procedure:

-

Calibrate the pycnometer according to the manufacturer's instructions.

-

Weigh a suitable amount of the this compound powder and place it in the sample chamber of the pycnometer.

-

Seal the chamber and follow the instrument's procedure to measure the volume of the sample. This typically involves pressurizing the chamber with a gas (e.g., helium) and measuring the pressure before and after expanding the gas into a reference chamber.

-

Perform multiple measurements to ensure reproducibility.

-

Calculate the density by dividing the mass of the sample by its measured volume.

Biochemical Mechanism of Action

In aqueous environments, this compound dissociates to form boric acid.[10] Boric acid has been shown to influence cellular signaling pathways, particularly those related to cellular stress and antioxidant response. For professionals in drug development, understanding these mechanisms is crucial as they can provide insights into the potential biological effects of borate-containing compounds. A key pathway involves the activation of the Nrf2 antioxidant response.

Caption: Boric acid signaling pathway leading to antioxidant gene expression.

Pathway Description: In an aqueous solution, this compound forms boric acid.[10] Research suggests that boric acid can inhibit the release of calcium from the endoplasmic reticulum (ER). This leads to the activation of PERK (Protein kinase RNA-like endoplasmic reticulum kinase), an ER stress sensor. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α has two key downstream effects: it increases the translation of Activating Transcription Factor 4 (ATF4) and promotes the release of Nuclear factor erythroid 2-related factor 2 (Nrf2) from its inhibitor Keap1. Both ATF4 and Nrf2 translocate to the nucleus, where they bind to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding activates the transcription of antioxidant and cytoprotective genes, which helps in preventing DNA damage and enhancing the cell's antioxidant status.

References

- 1. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. mdpi.com [mdpi.com]

- 6. oecd.org [oecd.org]

- 7. nisuscorp.com [nisuscorp.com]

- 8. orthoborate.com [orthoborate.com]

- 9. Boron in plants: a biochemical role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. laboratuar.com [laboratuar.com]

- 12. Boron Pharmaceutical Applications | Borates Today [borates.today]

- 13. oecd.org [oecd.org]

- 14. labsinus.com [labsinus.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

An In-depth Technical Guide to the Aqueous Solubility of Disodium Octaborate Tetrahydrate

This technical guide provides a comprehensive overview of the solubility of disodium (B8443419) octaborate tetrahydrate (Na₂B₈O₁₃·4H₂O) in water at various temperatures. The information is intended for researchers, scientists, and professionals in drug development and other relevant industries who require precise data on the dissolution characteristics of this compound.

Disodium octaborate tetrahydrate, a white, odorless, and crystalline powder, is a salt of boric acid.[1] It is recognized for its utility as an insecticide, fungicide, and flame retardant.[1] The solubility of this compound in water is a critical parameter for its various applications, influencing its efficacy and formulation.

Quantitative Solubility Data

The solubility of this compound in water increases with temperature. The following table summarizes the available quantitative data from various sources. It is important to note that some variations exist in the reported values, which may be attributed to different experimental conditions and methodologies.

| Temperature (°C) | Temperature (°F) | Solubility (% w/w) | Solubility ( g/100g H₂O) | Source(s) |

| 10 | 50 | 4.5 | 4.7 | [2] |

| 20 | 68 | 9.7 | 10.7 | [1] |

| 20 | 68 | 9.5 | 10.5 | [3][4] |

| 30 | 86 | 21.9 | 28.0 | [3] |

| 40 | 104 | 27.4 | 37.7 | [2][5] |

| 50 | 122 | ≥28.0 | ≥38.9 | [2] |

Note: Solubility in g/100g H₂O was calculated from the % w/w values using the formula: Solubility ( g/100g H₂O) = (Solubility (% w/w) / (100 - Solubility (% w/w))) * 100. The value at 50°C is an inferred minimum, as a 28% solution was successfully prepared by heating to this temperature.[2]

Experimental Protocol for Solubility Determination

While specific experimental details from the cited sources are not exhaustively provided, a general and widely accepted methodology for determining the solubility of a solid in a liquid, such as this compound in water, is the isothermal equilibrium method. This method involves the following steps:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is continuously agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, predefined temperature for a sufficient period to ensure that equilibrium is reached. This duration can range from several hours to days, depending on the dissolution rate of the substance.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the supernatant saturated solution is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm pore size) to prevent the transfer of any solid particles.

-

Concentration Analysis: The concentration of the dissolved solid in the aliquot is determined using a suitable analytical technique. For this compound, this could involve gravimetric analysis (evaporating the solvent and weighing the residue), titration with a standardized acid, or spectroscopic methods such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the boron concentration.

-

Data Recording: The solubility is then expressed as the mass of the solute per unit mass or volume of the solvent (e.g., g/100g H₂O) or as a weight percentage (% w/w) of the solution.

-

Temperature Variation: The entire process is repeated at different temperatures to generate a solubility curve.

Visualizing the Temperature-Solubility Relationship

The following diagram illustrates the positive correlation between temperature and the aqueous solubility of this compound.

Caption: Relationship between temperature and the solubility of this compound.

References

- 1. This compound (CAS 12280-03-4) - Chemistry For Industry - Solvents & Chemicals - Masterchem.ee [masterchem.ee]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Disodium octaborate - Wikipedia [en.wikipedia.org]

- 4. This compound - Affordable Price, Industrial Grade [geetchem.com]

- 5. redox.com [redox.com]

An In-Depth Technical Guide to the Insecticidal Mechanism of Action of Disodium Octaborate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) octaborate tetrahydrate (DOT) is a water-soluble borate (B1201080) compound with a well-established efficacy as an insecticide, particularly against wood-destroying insects such as termites, carpenter ants, and various beetle species. Its low mammalian toxicity and environmental compatibility have positioned it as a favorable active ingredient in pest management. This technical guide provides a comprehensive overview of the current understanding of DOT's mechanism of action at the molecular and physiological levels. The primary mode of action is ingestion-based, leading to a cascade of events including enzymatic inhibition, disruption of energy metabolism, and gut symbiont dysbiosis, ultimately resulting in insect mortality. This document synthesizes quantitative toxicological data, details relevant experimental methodologies, and visualizes the key pathways involved.

Introduction

Disodium octaborate tetrahydrate (Na₂B₈O₁₃·4H₂O) is an inorganic salt that belongs to the borate family of compounds.[1][2] For decades, it has been utilized in wood preservation and as a component in various insecticidal formulations.[3] Unlike many neurotoxic insecticides, DOT's primary mechanism is metabolic, making it a valuable tool in resistance management strategies.[4][5] Understanding its precise mode of action is crucial for optimizing its use, developing novel formulations, and for the broader study of insect physiology and toxicology.

Primary Mechanism of Action: A Multi-faceted Approach

The insecticidal activity of this compound is predominantly initiated upon ingestion.[2] Once in the insect's gut, it unleashes a multi-pronged attack on the insect's physiological and metabolic systems. The core mechanisms are detailed below.

Disruption of Energy Metabolism via Enzyme Inhibition

The most significant and well-supported mechanism of action for borates is the disruption of energy metabolism through competitive enzyme inhibition.[1] Borate ions have a high affinity for diol-containing molecules, particularly the ribose moiety of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1]

-

Formation of Borate-NAD+ Complexes: In the insect's cells, the tetrahydroxyborate ion [B(OH)₄]⁻ forms a stable complex with the cis-diol groups of the ribose sugar in NAD+.[1]

-

Competitive Inhibition of Dehydrogenases: This borate-NAD+ complex acts as a competitive inhibitor for dehydrogenase enzymes that require NAD+ as a cofactor.[6] These enzymes are critical for central metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. By binding to NAD+, borate effectively reduces the pool of available coenzyme for these enzymes, leading to a halt in cellular respiration and ATP production.[7]

Disruption of the Digestive System and Gut Symbionts

For many insects, particularly xylophagous (wood-eating) species like termites, the digestive process is reliant on a complex ecosystem of symbiotic gut microorganisms.[8] this compound has a profound impact on this delicate balance.

-

Damage to Midgut Epithelium: Ingested borates can cause histopathological changes in the insect midgut, leading to damage of the epithelial cells responsible for enzyme secretion and nutrient absorption.[9] This physical disruption impairs the digestive process.

-

Elimination of Gut Symbionts: In termites, borates have been shown to reduce or eliminate essential gut protozoa and bacteria.[8] These symbionts are responsible for producing the cellulase (B1617823) enzymes necessary to break down wood cellulose (B213188) into usable nutrients for the termite. The loss of these symbionts leads to an inability to digest food, resulting in starvation.[8]

Secondary Mechanisms of Action

While metabolic and digestive disruption are the primary modes of action, other secondary effects contribute to the overall toxicity of DOT.

-

Neurotoxicity: Some studies have indicated that borates can inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Inhibition of AChE leads to the accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and death. However, the significance of this neurotoxic effect in the overall insecticidal action of DOT is still under investigation and may be species-dependent.[4]

-

Abrasive Action: When applied as a dust, the crystalline structure of DOT can have an abrasive effect on the insect's epicuticle, the waxy outer layer that prevents water loss.[10] This abrasion can lead to dehydration and death, although this is considered a minor mechanism compared to ingestion.

Quantitative Toxicological Data

The efficacy of this compound varies between insect species. The following tables summarize available acute toxicity data (LC₅₀ and LD₅₀ values) for several key pest insects.

| Insect Species | Common Name | Exposure Time | LC₅₀ | Reference(s) |

| Blattella germanica | German Cockroach | 48 hours | Not specified, but mortality observed at various concentrations | [3] |

| Musca domestica | House Fly | 48 hours | 5.7% (in sugar bait) | [11] |

| Fannia canicularis | Lesser House Fly | 48 hours | 1.0% (in sugar bait) | [11] |

| Reticulitermes flavipes | Eastern Subterranean Termite | 7 days | 5000 ppm (in sand) | [12] |

Table 1: Lethal Concentration (LC₅₀) Values for this compound

| Insect Species | Common Name | Route of Administration | LD₅₀ | Reference(s) |

| Reticulitermes flavipes | Eastern Subterranean Termite | Oral (in ethylene (B1197577) glycol) | 1.5 times more toxic than aqueous DOT | [9] |

| Coptotermes formosanus | Formosan Subterranean Termite | Oral (in ethylene glycol) | 1.5 times more toxic than aqueous DOT | [9] |

Table 2: Lethal Dose (LD₅₀) Values for this compound

Experimental Protocols

The determination of the insecticidal efficacy of this compound relies on standardized bioassays. The following are detailed methodologies for key experiments.

Protocol for Determining Oral Toxicity (LC₅₀/LD₅₀) in Termites

This protocol is adapted from methodologies used in various termite toxicity studies.[13][14]

Objective: To determine the concentration of DOT that is lethal to 50% (LC₅₀) or the dose that is lethal to 50% (LD₅₀) of a termite population over a specified time.

Materials:

-

This compound (analytical grade)

-

Termite species of interest (e.g., Reticulitermes flavipes, Coptotermes formosanus)

-

Filter paper (e.g., Whatman No. 1)

-

Petri dishes or similar containers

-

Distilled water

-

Solvent (if applicable, e.g., ethylene glycol)

-

Micro-applicator (for LD₅₀)

-

Environmental chamber (controlled temperature and humidity)

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of DOT in distilled water or the chosen solvent. A typical range might be from 100 ppm to 10,000 ppm. A control solution (solvent only) must also be prepared.

-

Treatment of Substrate (for LC₅₀):

-

Immerse filter papers of a standard size into each test solution for a set amount of time to ensure complete saturation.

-

Allow the treated filter papers to air dry completely.

-

Place one treated filter paper into each petri dish.

-

-

Introduction of Termites:

-

Collect healthy, worker-caste termites of a uniform size.

-

Introduce a set number of termites (e.g., 50-100) into each petri dish.

-

For LD₅₀ determination, a specific volume of the test solution is topically applied to the abdomen of each termite using a micro-applicator.

-

-

Incubation: Place the petri dishes in an environmental chamber maintained at optimal conditions for the termite species (e.g., 25-28°C and >90% relative humidity).

-

Data Collection: Record termite mortality at regular intervals (e.g., every 24 hours) for a predetermined period (e.g., 7-15 days).

-

Data Analysis: Use probit analysis to calculate the LC₅₀ or LD₅₀ values and their 95% confidence intervals.

Protocol for Cockroach Bait Efficacy Testing

This protocol is based on guidelines for testing the efficacy of cockroach baits.[15][16][17]

Objective: To evaluate the effectiveness of a DOT-containing bait in controlling a cockroach population.

Materials:

-

This compound

-

Bait matrix (e.g., sugar, protein-based gel)

-

Cockroach species of interest (e.g., Blattella germanica)

-

Test arenas (e.g., plastic containers with fluon-coated sides to prevent escape)

-

Harborage sites (e.g., cardboard tubes)

-

Water source (e.g., water-soaked cotton)

-

Alternative food source (for choice tests)

Procedure:

-

Bait Preparation: Incorporate a known concentration of DOT into the bait matrix. A control bait without DOT should also be prepared.

-

Arena Setup:

-

Place a harborage, a water source, and a pre-weighed amount of the test bait in each arena.

-

For choice tests, also include a pre-weighed amount of an alternative, non-toxic food source.

-

-

Introduction of Cockroaches: Introduce a known number of cockroaches (mixed life stages and sexes) into each arena.

-

Incubation: Maintain the arenas under controlled conditions (e.g., 25°C and a 12:12 light:dark cycle).

-

Data Collection:

-

Record cockroach mortality daily for a specified period (e.g., 14 days).

-

At the end of the experiment, measure the amount of bait and alternative food consumed.

-

-

Data Analysis: Calculate the percentage mortality over time and the mean bait consumption. Compare the results for the DOT bait with the control.

Conclusion

The insecticidal mechanism of action of this compound is a complex process primarily centered on the disruption of fundamental metabolic and digestive functions. Its ability to inhibit dehydrogenase enzymes by sequestering NAD+ represents a key molecular event that leads to a cascade of cellular failures due to energy depletion. Furthermore, its detrimental effects on the gut and its essential symbionts in wood-destroying insects compound its efficacy. While secondary neurotoxic and physical effects may contribute, the metabolic and digestive poisoning are the cornerstones of its insecticidal activity. The data and protocols presented in this guide provide a robust framework for further research and development of borate-based insecticides. Future investigations should focus on elucidating the specific dehydrogenase enzymes most sensitive to borate inhibition across a wider range of insect species and further exploring the potential for synergistic interactions with other active ingredients.

References

- 1. ctahr.hawaii.edu [ctahr.hawaii.edu]

- 2. domyown.com [domyown.com]

- 3. Oral toxicity and repellency of borates to German cockroaches (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Laboratory evaluation of boric acid-sugar solutions as baits for management of German cockroach infestations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Borate inhibition of yeast alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 10. Borates in Pesticides | AMERICAN BORATE COMPANY [americanborate.com]

- 11. Effects of this compound on survival, behavior, and egg viability of adult muscoid flies (Diptera: Muscidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ctahr.hawaii.edu [ctahr.hawaii.edu]

- 13. ctahr.hawaii.edu [ctahr.hawaii.edu]

- 14. researchgate.net [researchgate.net]

- 15. oecd.org [oecd.org]

- 16. researchgate.net [researchgate.net]

- 17. icup.org.uk [icup.org.uk]

An In-depth Technical Guide to the Mode of Action of Borate Compounds in Wood Preservation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Borate (B1201080) compounds, particularly Disodium Octaborate Tetrahydrate (DOT), are highly effective, broad-spectrum wood preservatives with a favorable environmental and toxicological profile.[1][2] This technical guide provides a comprehensive overview of the multifaceted mode of action of borates against wood-destroying fungi and insects. By inhibiting key metabolic enzymes and disrupting critical digestive processes, borates provide robust and long-lasting protection for wood and wood-based composite materials. This document details the biochemical mechanisms, presents quantitative efficacy data, outlines key experimental protocols for evaluation, and provides visual representations of the relevant biological pathways.

Introduction to Borate Wood Preservatives

Boron, a naturally occurring element, is the active component in borate wood preservatives.[3] These compounds, typically applied as aqueous solutions, diffuse into the wood, where they remain effective as long as the wood is protected from excessive water leaching.[2] The most commonly used borate for wood preservation is this compound (DOT), valued for its high boron content and water solubility.[2] Borates are recognized for their low mammalian toxicity, making them a safer alternative to many other wood preservatives.[1][4] They are effective against a wide range of wood-destroying organisms, including decay fungi (brown and white rot), termites, carpenter ants, and wood-boring beetles.[2]

Mode of Action Against Fungi

The primary fungicidal action of borates stems from their ability to disrupt essential metabolic pathways through enzyme inhibition. Borates interfere with the energy production of fungal cells by inhibiting key dehydrogenase enzymes involved in glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[5][6] This disruption of cellular respiration ultimately leads to fungal cell death.

One of the key targets is the coenzyme NAD+ (Nicotinamide Adenine Dinucleotide). Borate ions form a stable complex with the ribose sugar moiety of NAD+, preventing it from participating in oxidation-reduction reactions that are crucial for energy metabolism.[5] This competitive inhibition effectively starves the fungus of the energy required for growth and colonization of the wood.

// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycolysis [label="Glycolysis Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; TCA_Cycle [label="TCA Cycle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP_Production [label="ATP Production\n(Energy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Borate [label="Borate Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAD_Complex [label="Borate-NAD+ Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Dehydrogenase [label="Dehydrogenase Enzymes\n(e.g., Alcohol Dehydrogenase)", shape=diamond, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Glucose -> Glycolysis; Glycolysis -> Pyruvate [label="NAD+ -> NADH"]; Pyruvate -> TCA_Cycle; TCA_Cycle -> ATP_Production [label="NAD+ -> NADH"]; Glycolysis -> Dehydrogenase [style=dotted]; TCA_Cycle -> Dehydrogenase [style=dotted]; Borate -> NAD_Complex [label="Complexation with NAD+"]; NAD_Complex -> Glycolysis [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; NAD_Complex -> TCA_Cycle [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Dehydrogenase -> Glycolysis [style=invis]; Dehydrogenase -> TCA_Cycle [style=invis];

// Graph attributes graph [bgcolor="#FFFFFF", fontname="Arial", label="Figure 1: Borate Inhibition of Fungal Metabolism", labelloc=b, labeljust=c, fontsize=12]; } dot Figure 1: Borate Inhibition of Fungal Metabolism

Mode of Action Against Insects

The insecticidal activity of borates is multifaceted, primarily targeting the digestive and metabolic systems of wood-consuming insects like termites and beetles.

Disruption of Digestion and Gut Symbionts

Many wood-destroying insects, particularly termites, rely on a symbiotic relationship with protozoa and bacteria in their gut to digest cellulose (B213188), the primary component of wood.[7] Borate compounds, when ingested, are toxic to these essential gut microorganisms.[7] The elimination of these symbionts prevents the insect from breaking down cellulose into usable nutrients, leading to starvation and eventual death.[8] Recent studies have shown that boric acid can significantly alter the gut microbiome composition in termites, leading to a decrease in essential symbionts and an increase in opportunistic pathogens.[7]

// Nodes Wood [label="Wood (Cellulose)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ingestion [label="Ingestion by Insect", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insect_Gut [label="Insect Gut", fillcolor="#F1F3F4", fontcolor="#202124"]; Symbionts [label="Gut Symbionts\n(Protozoa & Bacteria)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellulose_Digestion [label="Cellulose Digestion", fillcolor="#FBBC05", fontcolor="#202124"]; Nutrient_Absorption [label="Nutrient Absorption", fillcolor="#34A853", fontcolor="#FFFFFF"]; Starvation [label="Starvation & Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Borate [label="Borate Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Wood -> Ingestion; Ingestion -> Insect_Gut; Insect_Gut -> Symbionts [style=dotted]; Symbionts -> Cellulose_Digestion [label="Enzymatic Breakdown"]; Cellulose_Digestion -> Nutrient_Absorption; Nutrient_Absorption -> Starvation [style=invis]; Borate -> Ingestion [label="Ingested with wood"]; Borate -> Symbionts [label="Toxic Effect", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Symbionts -> Starvation [label="Inability to Digest Cellulose", color="#EA4335", fontcolor="#EA4335"];

// Graph attributes graph [bgcolor="#FFFFFF", fontname="Arial", label="Figure 2: Borate Disruption of Insect Digestion", labelloc=b, labeljust=c, fontsize=12]; } dot Figure 2: Borate Disruption of Insect Digestion

Metabolic Inhibition

Similar to their effect on fungi, borates also act as metabolic inhibitors in insects. They interfere with key enzyme systems, disrupting energy production at the cellular level.[9] This direct toxic effect on the insect's metabolism, independent of the impact on gut symbionts, contributes significantly to their mortality. The stop-feed mode of action, where the insect ceases to feed due to digestive and metabolic disruption, is a key characteristic of borate insecticides.[8]

Quantitative Efficacy Data

The effectiveness of borate compounds is dependent on their concentration within the wood, typically expressed as percent boric acid equivalent (% BAE) or kilograms per cubic meter ( kg/m ³). The following tables summarize key quantitative data on the efficacy of borates against various wood-destroying organisms.

Table 1: Efficacy of Borates Against Wood Decay Fungi

| Borate Compound | Fungal Species | Test Method | Borate Retention (% BAE) | Wood Weight Loss (%) | Reference |

| Boric Acid | Postia placenta (brown rot) | Soil-Block | 0.5 | < 3 | [10] |

| Boric Acid | Coniophora puteana (brown rot) | Soil-Block | 0.5 | < 3 | [10] |

| This compound (DOT) | Trametes versicolor (white rot) | Soil-Block | 0.24 | Toxic Threshold Met | [11] |

| This compound (DOT) | Fomitopsis palustris (brown rot) | Soil-Block | 0.26 - 0.51 | Toxic Threshold Met | [11] |

| Zinc Borate | Brown and White Rot Fungi | Soil-Block | 0.5 | < 2 | [1] |

Table 2: Efficacy of Borates Against Termites

| Borate Compound | Termite Species | Test Method | Borate Concentration | Mortality Rate (%) | Time to Mortality | Reference |

| Boric Acid | Heterotermes indicola | No-Choice Feeding | 100 ppm | 50 (ELT50) | 5.4 days | [12] |

| Boric Acid | Heterotermes indicola | No-Choice Feeding | 10000 ppm | 90 (ELT90) | 4.5 days | [12] |

| Borax (BX) | Coptotermes formosanus | No-Choice Feeding | 1% | 100 | 3 weeks | [13][14] |

| Boric Acid (BA) | Coptotermes formosanus | No-Choice Feeding | 1.5% | 100 | 2 weeks | [13][14] |

| This compound (DOT) | Reticulitermes flavipes | No-Choice Feeding | 2500 ppm | Significant Mortality | 15 days | [15] |

| This compound (DOT) | Reticulitermes flavipes | No-Choice Feeding | 5000 ppm | Significant Mortality | 15 days | [15] |

Table 3: Lethal Dose (LD50) of Borates in Termites

| Borate Compound | Termite Species | LD50 Value | Reference |

| This compound (DOT) in ethylene (B1197577) glycol | Reticulitermes flavipes | 1.5 times more toxic than aqueous DOT | [16] |

| This compound (DOT) in ethylene glycol | Coptotermes formosanus | 1.5 times more toxic than aqueous DOT | [16] |

Experimental Protocols

The evaluation of wood preservatives relies on standardized laboratory and field test methods. The following are detailed methodologies for key experiments cited in the evaluation of borate compounds.

Fungal Decay Test: Soil-Block Method (Adapted from AWPA E10 and ASTM D1413)

This laboratory test determines the minimum amount of preservative required to prevent decay by selected fungi.[17][18][19]

Methodology:

-

Test Block Preparation: Small, clear sapwood blocks (e.g., 19x19x19 mm) are prepared from a suitable wood species (e.g., Southern Pine). The blocks are conditioned to a constant weight at a specific temperature and relative humidity.

-

Preservative Treatment: Groups of blocks are treated with a range of borate solutions of varying concentrations to achieve different target retentions. Untreated and solvent-treated blocks serve as controls.

-

Leaching (Optional): To assess the permanence of the preservative, a set of treated blocks may undergo an accelerated leaching procedure where they are repeatedly saturated with distilled water over a period of time.

-

Culture Preparation: Test fungi (e.g., Gloeophyllum trabeum for brown rot, Trametes versicolor for white rot) are cultured on a suitable medium (e.g., malt (B15192052) extract agar) in culture bottles containing a soil substrate.

-

Incubation: The conditioned and weighed test blocks are sterilized and placed in the culture bottles in contact with the actively growing fungus. The bottles are then incubated under controlled conditions (e.g., 27°C and 70% relative humidity) for a specified period (e.g., 12 weeks).

-

Data Collection and Analysis: After incubation, the blocks are removed, cleaned of fungal mycelium, and reconditioned to a constant weight. The percentage of weight loss for each block is calculated. The toxic threshold is determined as the minimum preservative retention that prevents a mean weight loss greater than a specified amount (e.g., 2%).

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Blocks [label="Prepare & Weigh\nWood Blocks", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat_Blocks [label="Treat Blocks with\nBorate Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Leaching [label="Accelerated Leaching\n(Optional)", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Prep_Cultures [label="Prepare Fungal\nCultures in Soil Jars", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Sterilize Blocks &\nIncubate with Fungi", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Clean_Weigh [label="Clean & Reweigh\nBlocks", fillcolor="#F1F3F4", fontcolor="#202124"]; Calculate_WL [label="Calculate % Weight Loss", fillcolor="#34A853", fontcolor="#FFFFFF"]; Determine_Threshold [label="Determine Toxic Threshold", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prep_Blocks; Prep_Blocks -> Treat_Blocks; Treat_Blocks -> Leaching; Leaching -> Prep_Cultures [label="Leached Blocks"]; Treat_Blocks -> Prep_Cultures [label="Unleached Blocks"]; Prep_Cultures -> Incubate; Incubate -> Clean_Weigh; Clean_Weigh -> Calculate_WL; Calculate_WL -> Determine_Threshold; Determine_Threshold -> End;

// Graph attributes graph [bgcolor="#FFFFFF", fontname="Arial", label="Figure 3: Soil-Block Test Experimental Workflow", labelloc=b, labeljust=c, fontsize=12]; } dot Figure 3: Soil-Block Test Experimental Workflow

Termite Resistance Test: No-Choice Feeding Assay (Adapted from AWPA E1)

This laboratory test evaluates the toxicity and/or repellency of a preservative to termites when no alternative food source is available.[20][21]

Methodology:

-

Test Specimen Preparation: Wood blocks or filter paper are treated with various concentrations of borate solutions. Untreated or solvent-treated specimens serve as controls.

-

Test Arena Setup: A test container (e.g., a petri dish or small jar) is prepared with a substrate of moist sand or vermiculite.

-

Termite Introduction: A known number of termites (e.g., 200-400 workers) from a specific species (e.g., Reticulitermes flavipes) are introduced into each test container.

-

Exposure: The treated specimen is placed in the container with the termites. The containers are then maintained in a dark, controlled environment (e.g., 25-27°C and >80% relative humidity) for a set period (e.g., 4 weeks).

-

Data Collection and Analysis: At the end of the test period, the number of surviving termites is counted to determine the mortality rate. The test specimen is cleaned, dried, and weighed to calculate the amount of wood consumed (mass loss). A visual rating of the damage to the specimen may also be recorded.

Conclusion

Borate compounds are proven and effective wood preservatives with a well-understood, multi-pronged mode of action. Their ability to disrupt fundamental metabolic processes in both fungi and insects makes them a reliable choice for protecting wood in a variety of interior applications. The quantitative data and standardized experimental protocols presented in this guide provide a solid foundation for researchers and professionals in the field of wood preservation and biocide development. The continued study of borates, particularly in combination with other compounds to enhance their performance and fixation in wood, will undoubtedly lead to even more advanced and sustainable wood protection solutions.

References

- 1. woodpreservation.ca [woodpreservation.ca]

- 2. woodpreservation.ca [woodpreservation.ca]

- 3. Specific Wood Preservatives and Components [npic.orst.edu]

- 4. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 5. Borate inhibition of yeast alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The inhibition of yeast alcohol dehydrogenase by borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. domyown.com [domyown.com]

- 9. The Science Behind Tim-Bor [westguardtermitecontrol.com]

- 10. Decay resistance of wood treated with boric acid and tall oil derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. entomoljournal.com [entomoljournal.com]

- 13. Termite Resistance of MDF Panels Treated with Various Boron Compounds [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ctahr.hawaii.edu [ctahr.hawaii.edu]

- 16. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 17. store.astm.org [store.astm.org]

- 18. mtu.edu [mtu.edu]

- 19. researchgate.net [researchgate.net]

- 20. awpacommenting.edaptivedocs.org [awpacommenting.edaptivedocs.org]

- 21. b3.net.nz [b3.net.nz]

Disodium Octaborate Tetrahydrate: A Comprehensive Technical Review of its Fungicidal and Algicidal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) octaborate tetrahydrate (DOT), a water-soluble borate (B1201080) compound, has long been utilized as an effective biocide, demonstrating significant efficacy as a fungicide and algicide.[1] Its low mammalian toxicity and environmentally conscious profile make it a compelling alternative to more hazardous chemical treatments. This technical guide provides an in-depth analysis of DOT's mechanisms of action, quantitative efficacy, and the standardized experimental protocols used to evaluate its performance against fungal and algal species.

Mechanism of Action